1,4-Dichlorophthalazine-6-carbonitrile
Overview
Description
1,4-Dichlorophthalazine-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₃Cl₂N₃ and a molecular weight of 224.05 g/mol . It is characterized by the presence of two chlorine atoms and a nitrile group attached to a phthalazine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichlorophthalazine-6-carbonitrile can be synthesized through the reaction of 6-carbamoyl-2,3-dihydro-1,4-phthalazinedione with phosphorus oxychloride and thionyl chloride. The reaction mixture is heated under reflux conditions for an extended period, typically overnight, to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar reagents and conditions as those used in laboratory settings. The process may be scaled up with appropriate modifications to reaction times, temperatures, and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichlorophthalazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and bases such as potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Reduction reactions produce amines.
- Oxidation reactions result in oxides or other oxidized derivatives.
Scientific Research Applications
1,4-Dichlorophthalazine-6-carbonitrile is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,4-Dichlorophthalazine-6-carbonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
1,4-Dichlorophthalazine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
6-Cyanophthalazine: Contains a nitrile group but lacks the chlorine atoms, affecting its reactivity and applications.
1,4-Dibromophthalazine-6-carbonitrile: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness: 1,4-Dichlorophthalazine-6-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical modifications and applications in various research fields.
Properties
IUPAC Name |
1,4-dichlorophthalazine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)9(11)14-13-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDQOMCKHDEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443105 | |
Record name | 1,4-dichlorophthalazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178308-61-7 | |
Record name | 1,4-dichlorophthalazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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